molecular formula C18H15FN6O B11131678 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11131678
M. Wt: 350.3 g/mol
InChI Key: ISEAIPKUKGQZFK-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that combines the structural features of indole, tetrazole, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:

    Synthesis of 6-fluoroindole: This can be achieved through the fluorination of indole using a fluorinating agent such as Selectfluor.

    Formation of the ethyl linker: The 6-fluoroindole is then reacted with an appropriate ethylating agent to introduce the ethyl group.

    Tetrazole formation: The ethylated 6-fluoroindole is then subjected to a cyclization reaction with sodium azide and an appropriate nitrile to form the tetrazole ring.

    Benzamide coupling: Finally, the tetrazole-containing intermediate is coupled with 2-aminobenzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment designed for high-throughput synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The fluorine atom on the indole ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Formation of indole N-oxide.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of the fluorine atom with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as a pharmacophore in drug design. The indole and tetrazole moieties are known to interact with a variety of biological targets, making this compound a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound has shown promise in preclinical studies for its potential anti-inflammatory, anticancer, and antimicrobial activities. Its ability to modulate specific molecular pathways makes it a valuable compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to the creation of products with unique characteristics.

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with various molecular targets. The indole moiety is known to bind to receptors and enzymes, modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with proteins in a similar manner to natural ligands. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Lacks the fluorine atom, which may affect its binding affinity and biological activity.

    N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

    N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid: Has a carboxylic acid group instead of an amide, which can change its solubility and pharmacokinetic properties.

Uniqueness

The presence of both the fluorine atom and the tetrazole ring in N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide makes it unique compared to other similar compounds. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the tetrazole ring provides additional interactions with biological targets, potentially leading to improved efficacy and selectivity.

Properties

Molecular Formula

C18H15FN6O

Molecular Weight

350.3 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H15FN6O/c19-14-6-5-13-7-9-24(17(13)11-14)10-8-20-18(26)15-3-1-2-4-16(15)25-12-21-22-23-25/h1-7,9,11-12H,8,10H2,(H,20,26)

InChI Key

ISEAIPKUKGQZFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)F)N4C=NN=N4

Origin of Product

United States

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